![molecular formula C33H40N6O3 B3011650 2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid CAS No. 2108830-08-4](/img/structure/B3011650.png)

2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

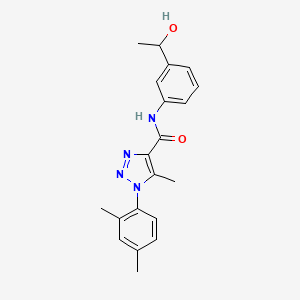

TH1834 est un inhibiteur spécifique de l'acétyltransférase d'histone Tip60. Ce composé a montré un potentiel significatif dans l'induction de l'apoptose et l'augmentation des dommages à l'ADN dans les cellules cancéreuses du sein. Il est connu pour sa sélectivité, car il n'affecte pas l'activité de l'acétyltransférase d'histone apparentée MOF .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

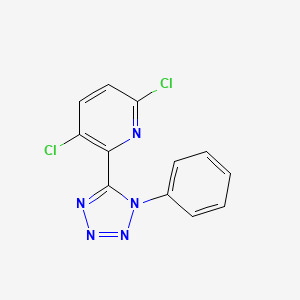

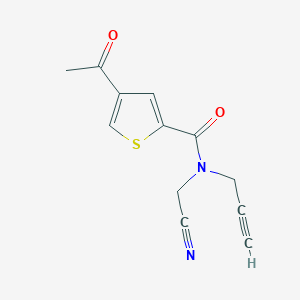

La synthèse du TH1834 implique une série de réactions chimiques conçues pour créer une molécule qui s'adapte à la poche de liaison spécifique de l'enzyme Tip60. La voie de synthèse comprend généralement la formation d'un cycle tétrazole et la fixation de divers groupes fonctionnels pour obtenir la structure moléculaire souhaitée .

Méthodes de production industrielle

La production industrielle du TH1834 impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ce processus comprendrait des mesures rigoureuses de contrôle de la qualité pour maintenir l'efficacité et la sécurité du composé .

Analyse Des Réactions Chimiques

Types de réactions

TH1834 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour assurer le résultat souhaité .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction peut produire un alcool .

Applications De Recherche Scientifique

TH1834 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la fonction des acétyltransférases d'histone et leur rôle dans la régulation des gènes.

Biologie : Employé dans la recherche pour comprendre les mécanismes de l'apoptose et de la réponse aux dommages de l'ADN.

Médecine : Étudié pour son potentiel en tant qu'agent thérapeutique dans le traitement du cancer du sein et d'autres types de cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques

Mécanisme d'action

TH1834 exerce ses effets en inhibant spécifiquement l'acétyltransférase d'histone Tip60. Cette inhibition entraîne une diminution de l'acétylation des histones, ce qui affecte l'expression des gènes et favorise l'apoptose. Les cibles moléculaires du TH1834 comprennent la poche de liaison active de l'enzyme Tip60, où il interagit avec des chaînes latérales spécifiques pour bloquer l'activité de l'enzyme .

Mécanisme D'action

TH1834 exerts its effects by specifically inhibiting the Tip60 histone acetyltransferase. This inhibition leads to a decrease in histone acetylation, which in turn affects gene expression and promotes apoptosis. The molecular targets of TH1834 include the active binding pocket of the Tip60 enzyme, where it interacts with specific side chains to block the enzyme’s activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires à TH1834 comprennent :

- IMD-ferulic

- Karacoline

- 5-Hydroxy tryptophol

- Mangiferin

- Dauricine .

Unicité

TH1834 est unique par sa forte sélectivité pour l'acétyltransférase d'histone Tip60, ce qui le distingue des autres inhibiteurs qui peuvent affecter plusieurs cibles. Cette sélectivité fait de TH1834 un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N6O3/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37/h1-3,8-17H,4-7,18-26H2,(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERATECPNBWJFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-4,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3011568.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)

![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)

![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)

![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)